molecular formula C19H15FN4O2S B10941678 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

Cat. No.: B10941678
M. Wt: 382.4 g/mol
InChI Key: OEIYLYBELJMHFO-UHFFFAOYSA-N
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Description

N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The fluorobenzyl group can be introduced via nucleophilic substitution reactions involving 3-fluorobenzyl chloride . The final step involves the sulfonamide formation, which can be achieved by reacting the triazole derivative with naphthalenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the corresponding amine.

Scientific Research Applications

N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorobenzyl group enhances binding affinity through hydrophobic interactions . The naphthalenesulfonamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its binding affinity and specificity, while the triazole and naphthalenesulfonamide moieties provide stability and versatility in various applications.

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C19H15FN4O2S/c20-17-7-3-4-14(10-17)12-24-13-21-19(22-24)23-27(25,26)18-9-8-15-5-1-2-6-16(15)11-18/h1-11,13H,12H2,(H,22,23)

InChI Key

OEIYLYBELJMHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=CC(=CC=C4)F

Origin of Product

United States

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